molecular formula C23H22N4O2S B2598811 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 932962-02-2

4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2598811
CAS RN: 932962-02-2
M. Wt: 418.52
InChI Key: BYQMIBMWUKUAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , exhibit significant antimicrobial properties. Researchers have synthesized various imidazole-based compounds and evaluated their antibacterial, antifungal, and antiviral activities . These compounds can potentially serve as novel agents to combat infectious diseases.

Antitumor Properties

Certain imidazole derivatives demonstrate promising antitumor potential. Researchers have synthesized compounds with imidazole moieties and evaluated their efficacy against cancer cell lines. These compounds could contribute to the development of novel chemotherapeutic agents .

COX-2 Inhibition

Indole derivatives, which share structural similarities with imidazoles, have been studied for their COX-2 inhibitory activity. The compound’s indole moiety may play a role in modulating inflammation by targeting cyclooxygenase-2 (COX-2) enzymes .

Antiprotozoal Activity

Imidazole derivatives have shown promise as antiprotozoal agents. Researchers have explored their efficacy against protozoan parasites responsible for diseases like leishmaniasis. The compound’s unique structure may contribute to its antiprotozoal effects .

properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-21(26-12-10-17-6-1-2-8-19(17)26)15-30-22-18-7-3-9-20(18)27(23(29)25-22)14-16-5-4-11-24-13-16/h1-2,4-6,8,11,13H,3,7,9-10,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQMIBMWUKUAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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